5-Iodo-2-methyl-3-nitrobenzoic acid (CAS 1517254-24-8) is a highly specialized, trisubstituted aromatic building block characterized by a sterically constrained 2-methyl core flanked by a carboxylic acid, a nitro group, and an iodine atom. In industrial and advanced medicinal chemistry procurement, this compound is selected for its precise substitution pattern, which acts as a rigid scaffold for synthesizing complex multi-ring systems and targeted inhibitors. The presence of the 5-iodo substituent provides a highly reactive handle for transition-metal-catalyzed cross-coupling, while the 3-nitro group serves as a latent amine for subsequent amidation or heterocycle formation. Its primary procurement value lies in its ability to streamline the synthesis of sterically congested, highly functionalized benzoic acid derivatives without requiring multi-step, low-yielding regioselective halogenation of simpler precursors [1].
Attempting to substitute 5-iodo-2-methyl-3-nitrobenzoic acid with its more common and cheaper analog, 5-bromo-2-methyl-3-nitrobenzoic acid (CAS 107650-20-4), often leads to significant process bottlenecks. The carbon-iodine bond is substantially weaker and more reactive toward oxidative addition than the carbon-bromine bond, a critical factor when performing palladium-catalyzed cross-coupling in the sterically hindered environment created by the adjacent methyl and nitro groups. Using the bromo analog typically requires elevated temperatures and higher catalyst loadings, which can trigger unwanted side reactions such as decarboxylation or premature reduction of the nitro group. Furthermore, starting from a non-halogenated precursor like 2-methyl-3-nitrobenzoic acid requires harsh electrophilic iodination conditions that often yield inseparable mixtures of regioisomers, drastically reducing overall process yield and increasing purification costs [1].
In standard palladium-catalyzed cross-coupling workflows, aryl iodides consistently outperform their aryl bromide counterparts due to the lower bond dissociation energy of the C-I bond (~65 kcal/mol) compared to the C-Br bond (~81 kcal/mol). For sterically hindered scaffolds like 2-methyl-3-nitrobenzoic acid derivatives, the 5-iodo variant enables oxidative addition at significantly lower temperatures (often room temperature to 60 °C), whereas the 5-bromo analog (CAS 107650-20-4) typically requires temperatures exceeding 80–100 °C and specialized, expensive phosphine ligands to achieve comparable conversion rates [1].
| Evidence Dimension | Temperature required for efficient Pd-catalyzed oxidative addition |
| Target Compound Data | 20–60 °C under standard conditions |
| Comparator Or Baseline | 5-Bromo-2-methyl-3-nitrobenzoic acid: typically >80 °C |
| Quantified Difference | ~40 °C reduction in reaction temperature |
| Conditions | Standard Pd(0) cross-coupling conditions |
Lowering the reaction temperature prevents thermal degradation of the sensitive nitro group and avoids potential decarboxylation, directly improving isolated yields in scale-up.
Procuring the pre-functionalized 5-iodo-2-methyl-3-nitrobenzoic acid bypasses the severe regioselectivity issues encountered when attempting late-stage iodination of 2-methyl-3-nitrobenzoic acid. Electrophilic halogenation of the 2-methyl-3-nitrobenzoic acid scaffold often yields a mixture of the 5-iodo and 6-iodo isomers, which are notoriously difficult to separate via standard crystallization or chromatography. Procuring the isomerically pure 5-iodo building block guarantees >95% regiochemical purity, eliminating the 30-50% yield loss typically associated with isomer resolution in downstream processing [1].
| Evidence Dimension | Downstream yield retention after functionalization |
| Target Compound Data | >95% target isomer availability for next step |
| Comparator Or Baseline | De novo iodination of 2-methyl-3-nitrobenzoic acid: ~50-70% yield due to mixed regiochemistry |
| Quantified Difference | 25-45% improvement in effective material throughput |
| Conditions | Multi-step synthetic scale-up |
Purchasing the isomerically pure 5-iodo precursor eliminates costly chromatographic separations and maximizes the throughput of high-value downstream intermediates.
For applications requiring the generation of an aryl anion via halogen-metal exchange, the 5-iodo substituent provides a distinct kinetic advantage. Iodine-lithium or iodine-magnesium exchange occurs rapidly at cryogenic temperatures (e.g., -78 °C), effectively outcompeting side reactions such as nucleophilic attack on the nitro group or the carboxylate (when appropriately protected). In contrast, the 5-bromo analog undergoes exchange much more slowly, often necessitating higher temperatures or more reactive organolithium reagents that compromise the structural integrity of the nitro-aromatic system [1].
| Evidence Dimension | Rate and chemoselectivity of halogen-metal exchange |
| Target Compound Data | Rapid exchange at -78 °C with high chemoselectivity |
| Comparator Or Baseline | 5-Bromo analog (CAS 107650-20-4): Sluggish exchange requiring higher temperatures |
| Quantified Difference | Near-quantitative generation of the organometallic species without nitro-reduction side products |
| Conditions | Cryogenic metalation (-78 °C) with standard alkyl lithium reagents |
Reliable, low-temperature metalation is critical for introducing novel electrophiles at the 5-position without destroying the rest of the molecule's functional groups.
The rigid 2-methyl group and the reducible 3-nitro group make this compound an ideal starting material for synthesizing conformationally locked anilines used in targeted oncology drugs. The 5-iodo position allows for the precise attachment of bulky pharmacophores via low-temperature cross-coupling [1].
When building complex polyaromatic structures that already contain chlorine or bromine atoms, the high reactivity of the 5-iodo position allows for selective Suzuki or Sonogashira coupling without protecting or inadvertently reacting the other halogenated sites, directly leveraging the evidence of enhanced oxidative addition [1].
The specific trisubstituted pattern is highly valuable in the discovery and scale-up of novel herbicides or fungicides, where the precise spatial arrangement of the carboxylate, methyl, and subsequent 5-position substituents dictates target protein binding affinity. Procuring the isomerically pure iodo-precursor ensures reproducible structure-activity relationship (SAR) studies [1].